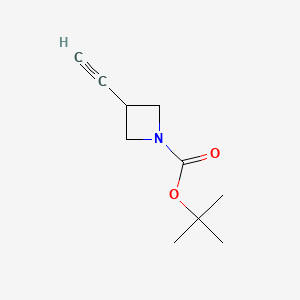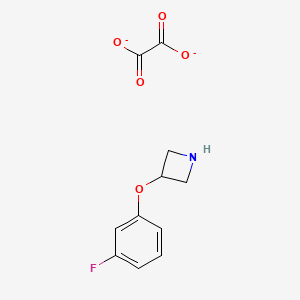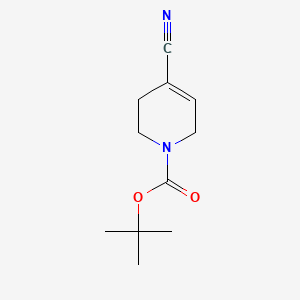
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
Tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (TBCD) is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound that is used as a building block for organic synthesis and is also used as a model for the study of various biochemical and physiological processes. TBCD is a versatile compound that can be used in a variety of different laboratory experiments, including those related to drug development, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate in the synthesis of small molecule anticancer drugs. It has been synthesized through a series of reactions from commercially available piperidin-4-ylmethanol with a high total yield of 71.4%. This compound plays a crucial role in targeting the PI3K/AKT/mTOR pathway, which is significant for cell growth and survival, indicating its potential in overcoming resistance problems in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Polyhydroxylated Piperidines
An efficient synthesis method for (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has been reported. This compound is a common intermediate for various polyhydroxylated piperidines, indicating its importance in the synthesis of biologically active molecules such as 1-deoxy-L-mannojirimycin, 1-deoxy-L-idonojirimycin, and L-fagomycin (Ramalingam, Bhise, Show, & Kumar, 2012).
Organocatalyzed Synthesis
The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate showcases the versatility of tert-butyl-based intermediates in synthesizing complex molecules. This synthesis involves the use of bifunctional noncovalent organocatalysts, emphasizing the compound's utility in organic synthesis (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Synthesis of Macrocyclic Tyk2 Inhibitors
A highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, was synthesized and used in the development of a novel series of macrocyclic Tyk2 inhibitors. This study highlights the compound's application in creating potent and selective inhibitors, contributing to advancements in medicinal chemistry (Sasaki, Tokuhara, Ohba, Okabe, Nakayama, Nakagawa, Skene, Hoffman, Zou, & Yoshida, 2020).
Propiedades
IUPAC Name |
tert-butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQAHPXXVKMPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738332 | |
| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
873551-20-3 | |
| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

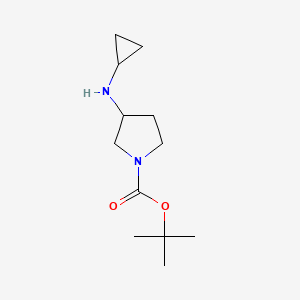


![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
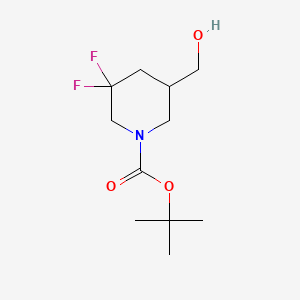
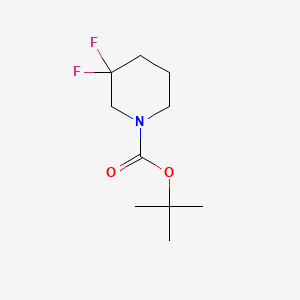
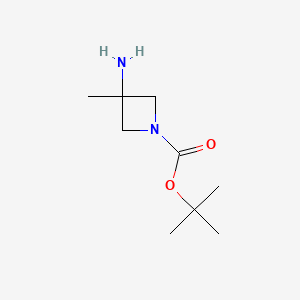
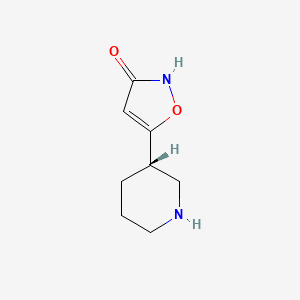
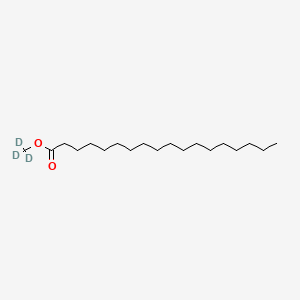
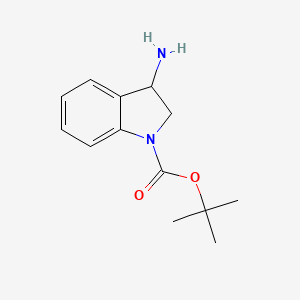
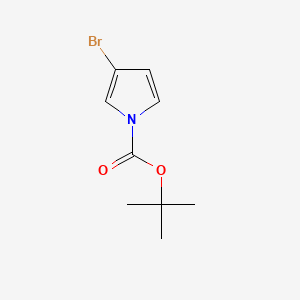
![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)
